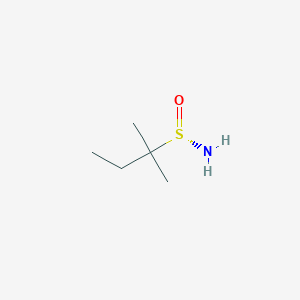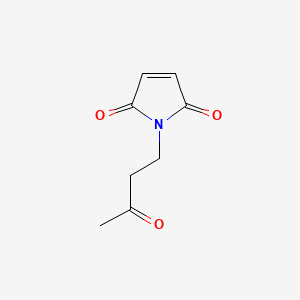![molecular formula C13H13NOS B2707774 (3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol CAS No. 1980054-50-9](/img/structure/B2707774.png)
(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol” is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 231.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane core with a benzo[d]thiazol-2-yl group and a methanol group attached . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Solvent Effects on Molecular Aggregation
A study by Matwijczuk et al. (2016) investigates the spectroscopic characteristics of compounds similar in structure, focusing on the effects of solvent on molecular aggregation. This research highlights the significant impact of solvent choice on the fluorescence emission spectra and circular dichroism (CD) spectra of compounds, suggesting implications for the design and analysis of materials with specific optical properties Matwijczuk et al., 2016.
Encapsulation in Zeolite Y
Ghorbanloo and Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, highlighting its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study underscores the importance of catalyst design in enhancing the sustainability and efficiency of chemical reactions Ghorbanloo & Maleki Alamooti, 2017.
Synthesis and Structural Analysis
Research on the synthesis and structure of novel ylidene derivatives of methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine by Kulakov et al. (2016) provides detailed insights into the structural aspects of similar compounds. Such studies are crucial for understanding the chemical behavior and potential applications of new materials Kulakov et al., 2016.
Radical Clock Substrate Probes
Liu et al. (1993) utilized radical clock substrate probes to investigate the hydroxylation of hydrocarbons by methane monooxygenase, showcasing the utility of such probes in elucidating reaction mechanisms involving compounds with bicyclo[1.1.1]pentane structures Liu et al., 1993.
Synthetic Applications
The synthetic applications of benzothiazole-containing cyanoacetyl group explored by Fadda et al. (2010) demonstrate the versatility of this chemical family in heterocyclic synthesis. The study highlights the potential for creating novel compounds with diverse applications, ranging from pharmaceuticals to materials science Fadda et al., 2010.
Direcciones Futuras
The use of bicyclo[1.1.1]pentane derivatives in various fields such as materials science and drug discovery has been extensively investigated . The unique structure of “(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol” could make it a valuable compound for future research in these and other areas.
Mecanismo De Acción
Target of Action
The primary target of the compound (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the growth of M. tuberculosis, suggesting that they may target proteins or enzymes essential for the survival of this bacterium .
Mode of Action
The exact mode of action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially result in the disruption of essential biochemical processes within the bacterium, leading to its death .
Biochemical Pathways
The specific biochemical pathways affected by (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
The molecular and cellular effects resulting from the action of (3-(Benzo[d]thiazol-2-yl)bicyclo[11Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells.
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-8-12-5-13(6-12,7-12)11-14-9-3-1-2-4-10(9)16-11/h1-4,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUJTVIPXRRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=NC4=CC=CC=C4S3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)
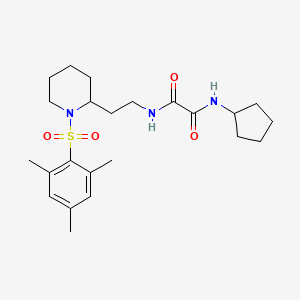
![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)


![8-[[Benzyl(methyl)amino]methyl]-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2707701.png)
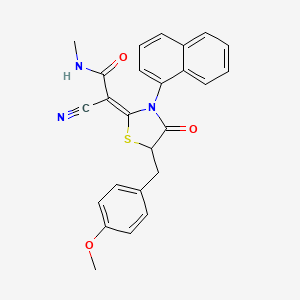
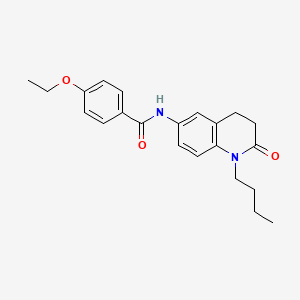
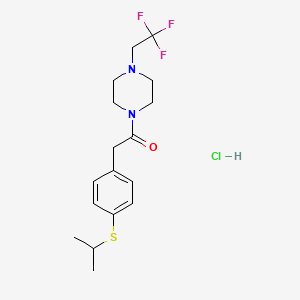
![9-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2707711.png)
